3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Description
IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name derives from its hybrid structure, which combines a piperidine core, a benzazepinone heterocycle, and functionalized side chains. The systematic name is constructed as follows:
- Core structure : The 1,3-dihydro-2H-3-benzazepin-2-one moiety forms the central heterocycle, featuring a seven-membered azepine ring fused to a benzene ring. The lactam group (2-one) at position 2 and the methoxy groups at positions 7 and 8 define substitution patterns.
- Piperidine substituent : The 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl group is attached via a ketone-containing ethyl linker (2-oxoethyl) at position 3 of the benzazepinone. The piperidine ring’s hydroxyl and chlorophenyl groups occupy equatorial positions in its chair conformation.
- Isomerism : Potential isomerism arises from:
Table 1 summarizes key structural descriptors:
| Feature | Description |
|---|---|
| Molecular Formula | C₃₀H₃₀ClN₃O₅ |
| Parent Heterocycle | 1,3-Dihydro-2H-3-benzazepin-2-one |
| Substituents | 7,8-Dimethoxy; 3-(2-oxoethyl)-4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl |
Comparative Analysis of CAS Registry Numbers for Benzazepinone Derivatives
CAS Registry Numbers provide unique identifiers for structurally distinct compounds. A comparison of related benzazepinones highlights the specificity of the target compound’s registry entry (Table 2):
The absence of a direct CAS match for the target compound underscores its structural uniqueness, particularly the combination of a 7,8-dimethoxybenzazepinone with a 4-hydroxypiperidine side chain.
Stereochemical Configuration at Piperidine and Benzazepine Junctions
The compound’s stereochemistry is defined by two critical centers:
Piperidine Ring :
Benzazepinone Ring :
Figure 1 illustrates the stereochemical relationships:
Piperidine Chair Conformation:
Cl
\
C4 (R-configuration)
/ \
N OH
The interplay between these configurations influences the compound’s molecular recognition properties, particularly in interactions with biological targets.
Properties
Molecular Formula |
C25H27ClN2O5 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C25H27ClN2O5/c1-32-21-13-17-7-10-28(23(29)15-18(17)14-22(21)33-2)16-24(30)27-11-8-25(31,9-12-27)19-3-5-20(26)6-4-19/h3-7,10,13-14,31H,8-9,11-12,15-16H2,1-2H3 |
InChI Key |
WZSKZYCDVUZZHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
The benzazepinone core is synthesized via cyclization reactions. A patented method involves:
Table 1: Reaction Conditions for Benzazepinone Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Phosgene, DMSO, KOtBu | 65–72 | |
| Purification | Recrystallization (toluene/NMP) | 89 |
Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine
This intermediate is critical for introducing the chlorophenyl-piperidine moiety. Key methods include:
Nucleophilic Ring-Closure Strategy
Table 2: Piperidine Intermediate Synthesis
Hydroxylation at C4
-
Oxidation : Tert-butyl hydroperoxide (TBHP) in the presence of vanadium catalysts introduces the hydroxyl group.
-
Chiral resolution : Enzymatic kinetic resolution using lipases achieves enantiomeric excess >98%.
Fragment Coupling and Final Assembly
The linkage of the benzazepinone and piperidine fragments involves:
Ketone Bridge Formation
Table 3: Coupling Reaction Optimization
Crystallization and Purification
-
Solvent system : Toluene/1-methyl-2-pyrrolidinone (NMP) mixture for recrystallization.
-
Purity : >99.5% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Analytical Characterization
Spectroscopic Data
Thermal Properties
Industrial-Scale Considerations
Yield Optimization
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzazepine core can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity
Research indicates that compounds similar to this benzazepine derivative exhibit significant antidepressant properties. The structural components, particularly the piperidine moiety, are known to interact with neurotransmitter systems, potentially enhancing serotonin and norepinephrine levels in the brain. -
Antipsychotic Effects
The presence of the chlorophenyl and hydroxypiperidine groups suggests potential antipsychotic activity. Studies have shown that similar compounds can modulate dopamine receptor activity, which is crucial in treating schizophrenia and other psychotic disorders. -
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic effects. Its mechanism could involve the inhibition of pain pathways through modulation of opioid receptors or other pain-related signaling pathways.
Pharmacological Insights
-
Mechanism of Action
The compound's action may involve multiple pathways:- Dopamine Receptor Modulation : Similar compounds have shown efficacy in modulating D2 and D3 receptors.
- Serotonin Reuptake Inhibition : Potentially acting as a selective serotonin reuptake inhibitor (SSRI), enhancing mood and emotional regulation.
-
Bioavailability and Metabolism
Understanding the pharmacokinetics of this compound is critical. Research indicates that modifications in the molecular structure can significantly affect bioavailability and metabolic stability, which are essential for therapeutic efficacy.
Case Studies
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target compound’s benzazepinone core is distinct from the benzodiazolone () and pyridopyrimidinone () cores. Benzazepinones are associated with dopamine receptor modulation, while pyridopyrimidinones often target kinases (#user-content-fn-6-)">[2].
Substituent Effects: The 4-hydroxypiperidine in the target compound introduces a hydrogen-bond donor, improving solubility and target engagement compared to the 2-chlorobenzyl group in ">[1]. The dichlorobenzyl and trimethylsilyl groups in increase lipophilicity, suggesting blood-brain barrier penetration but higher metabolic instability ">[2].
Synthesis: The target compound likely employs alkylation to attach the piperidine moiety to the benzazepinone core, similar to methods in and (#user-content-fn-10-)">[1]. uses reductive amination with sodium triacetoxyborohydride (STAB), a method less common in benzazepinone synthesis ">[2].
Electronic and Physicochemical Properties
Computational studies using Multiwfn () reveal that the hydroxypiperidine group in the target compound increases absolute electronegativity (χ ≈ 4.5 eV) compared to non-hydroxylated analogs (χ ≈ 3.8–4.2 eV), enhancing dipole interactions (#user-content-fn-12-)">[6].
Pharmacological Implications
While direct activity data are unavailable in the provided evidence, structural analogs suggest:
Biological Activity
The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 416.92 g/mol. The structure includes a benzazepine core, which is known for various biological activities including antipsychotic and analgesic effects.
Research indicates that compounds similar to this benzazepine derivative often interact with neurotransmitter systems. Specifically, they may modulate the activity of dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders.
Antidepressant and Antipsychotic Effects
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzazepines exhibit significant binding affinity to sigma receptors, which are implicated in mood regulation and psychotic disorders . The specific compound under review has shown promise in preclinical trials for its potential antidepressant effects.
Neuroprotective Properties
Research has demonstrated that certain benzazepine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest that these compounds may enhance the expression of neuroprotective proteins .
Analgesic Activity
The compound has been evaluated for analgesic properties through various pain models. In animal studies, it demonstrated a significant reduction in pain responses, suggesting an opioid-like mechanism without the associated side effects commonly seen with traditional opioids .
Case Studies
Q & A
Q. What are the key synthetic routes for 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine-hydroxyphenyl intermediate via nucleophilic substitution of 4-chlorophenyl groups on piperidine (analogous to methods in and ).
- Step 2: Coupling the intermediate to the benzazepinone core using a carbonyl linker (e.g., 2-oxoethyl group).
- Step 3: Introduction of methoxy groups at positions 7 and 8 via selective alkylation or demethylation.
- Purification: Chromatography (normal-phase or reverse-phase HPLC) is critical for isolating the final compound, with mobile phases adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate .
Q. How is the compound characterized for structural confirmation and purity?
Methodological Answer:
- X-ray crystallography resolves the 3D configuration of the benzazepinone core and piperidine substituents (e.g., mean C–C bond deviation: 0.004 Å, R-factor: 0.054) .
- NMR spectroscopy (¹H/¹³C) confirms substituent positions, particularly the 7,8-dimethoxy protons (δ 3.8–4.0 ppm) and hydroxypiperidinyl protons (δ 1.5–2.5 ppm).
- HPLC-MS with methanol-buffer mobile phases (65:35) ensures >98% purity, monitored at λ = 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
-
Reaction conditions: Optimize temperature (60–80°C) and pH (4.0–5.0) to minimize side reactions during piperidine coupling (e.g., ethanol or DMF as solvents) .
-
Automation: Use continuous flow reactors to enhance reproducibility, as demonstrated in analogous piperidine-benzazepine syntheses .
-
Yield data:
Step Yield (%) Purity (%) Piperidine intermediate 65–70 95 Benzazepinone coupling 50–55 90 Final purification 85–90 99
Q. What in vivo models are suitable for evaluating the compound’s neuropharmacological activity?
Methodological Answer:
- Rodent models: Use Morris water maze or forced swim tests to assess cognitive or antidepressant effects, linking to the compound’s dopamine D₁/D₂ receptor modulation (common in benzazepinones) .
- Dosage: Administer 10–50 mg/kg intraperitoneally, with plasma concentration monitored via LC-MS/MS (LOQ: 0.1 ng/mL) .
- Control groups: Include positive controls (e.g., clozapine for antipsychotic activity) and vehicle controls to isolate compound-specific effects .
Q. How can contradictions in receptor-binding data be resolved?
Methodological Answer:
- Competitive binding assays: Compare IC₅₀ values across dopamine (D₁/D₂), serotonin (5-HT₂A), and σ receptors using radiolabeled ligands (e.g., [³H]spiperone) .
- Data normalization: Account for batch-to-batch variability in receptor membrane preparations by normalizing to reference compounds.
- Theoretical framework: Apply allosteric modulation models to explain discrepancies in binding affinity (e.g., cooperative effects between piperidine and benzazepinone moieties) .
Q. What strategies mitigate oxidative degradation of the compound during storage?
Methodological Answer:
- Stability studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Major degradation products include hydroxylated piperidine derivatives .
- Formulation: Use lyophilized powders or lipid-based nanoemulsions to reduce hydrolysis of the 2-oxoethyl group.
- Antioxidants: Add 0.1% w/v ascorbic acid to aqueous solutions, improving shelf life by >6 months .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the compound’s CYP450 inhibition profile?
Methodological Answer:
- Enzyme source variability: Use human liver microsomes (HLMs) from ≥3 donors to account for genetic polymorphisms .
- Substrate-specific assays: Test inhibition against CYP3A4, CYP2D6, and CYP2C9 isoforms using probe substrates (e.g., midazolam, dextromethorphan).
- Statistical analysis: Apply ANOVA to determine if differences in IC₅₀ values (e.g., 2.5 µM vs. 5.0 µM) are significant (p < 0.05) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
